1-Methyl-2-phenylindole
Overview
Description
Reaction of 1-methyl-2-phenylindole with nitrogen dioxide or with nitrous acid (NaNO2-CH3COOH) in benzene has been studied. This compound is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm.
Scientific Research Applications
Lipid Peroxidation Assay Development : 1-Methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions, leading to the development of a new colorimetric assay for lipid peroxidation. This methodology helps in measuring MDA and 4-hydroxyalkenals in biological samples, contributing significantly to understanding lipid peroxidation processes in different contexts, such as in vivo tissue-specific MDA production (Gérard-Monnier et al., 1998).
Inhibition of Tubulin Polymerization : Methoxy-substituted derivatives of 2-phenylindole, a related compound to this compound, have been studied for their ability to inhibit tubulin polymerization. This action is crucial in the development of certain classes of cytostatics, indicating potential applications in cancer research (Gastpar et al., 1998).
Non-Specificity in Plant Tissues : A study demonstrated that the this compound colorimetric assay, while specific for MDA and HNE in mammalian systems, is non-specific in plant tissues. This finding is crucial for researchers using this assay in different biological systems (Johnston et al., 2007).
Electron Transfer Reactions : The electron transfer reactions of this compound have been studied, particularly in the context of chlorination with N-chlorobenzotriazole. This research adds to the understanding of the chemical behavior of this compound under different reaction conditions (Carloni et al., 1991).
Conformational Effects of N-Methylation : The effects of N-methylation on the conformation of 2-phenylindole (and related compounds) have been analyzed. Such studies are important in understanding the structural and electronic properties of these compounds (Amat-Guerri et al., 1992).
Cytotoxic Potential : A study synthesized a derivative of this compound, showing significant cytotoxic potential against several leukemia cell lines. This suggests the potential therapeutic application of this compound in cancer treatment (Guillon et al., 2018).
COX Inhibition and Antitumor Effects : Research on 4-(aryloyl)phenyl methyl sulfones, which includes N-arylindole derivatives, indicated their ability to inhibit cyclooxygenase isoenzymes and show potent antitumor effects. This provides insights into the potential pharmacological applications of this compound and its derivatives (Harrak et al., 2010).
Energetic Studies : The molar energies of combustion and enthalpies of formation for this compound (and related compounds) were determined, contributing to the understanding of its thermodynamic properties (Carvalho et al., 2015).
Mechanism of Action
Target of Action
1-Methyl-2-phenylindole is a complex organic molecule that interacts with various targets. It is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals . These compounds are products of lipid peroxidation and are often used as markers of oxidative stress .
Mode of Action
The mode of action of this compound involves a nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant . This reaction leads to the formation of a stable chromophore with intense maximal absorbance at 586nm .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to oxidative stress. The compound’s reaction with MDA and 4-hydroxyalkenals, products of lipid peroxidation, suggests it may play a role in mitigating the effects of oxidative stress .
Pharmacokinetics
Its ability to react with mda and 4-hydroxyalkenals suggests it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the formation of a stable chromophore with intense maximal absorbance at 586nm . This suggests it may be useful in colorimetric assays of lipid peroxidation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction with MDA and 4-hydroxyalkenals occurs under acidic and mild-temperature conditions
Safety and Hazards
Future Directions
1-Methyl-2-phenylindole holds significant promise for various applications in scientific investigations . It has been used in studies for the estimation of lipid peroxidation in third instar larvae of transgenic Drosophila melanogaster (hsp70-lacZ)Bg . It has also been used as a chromogenic agent for the determination of estimation of malondialdehyde (MDA) production .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-phenylindole acts as a nucleophile in various reactions, such as the Fischer indole synthesis, where it reacts with electrophiles to form indole compounds . The mechanism of action involves the nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant, leading to the formation of the desired indole derivative . It is reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm .
Cellular Effects
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound may interact with various cellular processes and influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves the nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant, leading to the formation of the desired indole derivative . This reaction facilitates the synthesis of complex organic molecules by participating in key steps of the reaction mechanism .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions .
Dosage Effects in Animal Models
In animal models, specifically in third instar larvae of transgenic Drosophila melanogaster, a significant dose-dependent increase in lipid peroxidation was observed when exposed to cyclophosphamide for 24 and 48 hours .
Metabolic Pathways
It is known that indole derivatives are involved in various metabolic pathways due to their diverse biological activities .
Transport and Distribution
It is known that indole derivatives can interact with various transporters and binding proteins due to their diverse biological activities .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles due to their diverse biological activities .
Properties
IUPAC Name |
1-methyl-2-phenylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWZZSXCWQTORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063073 | |
Record name | 1H-Indole, 1-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646148 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3558-24-5 | |
Record name | 1-Methyl-2-phenylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3558-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-phenylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 1-methyl-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-phenylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-2-PHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3UB978IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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